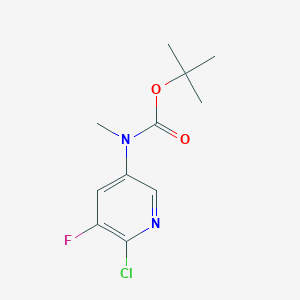
1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride is a chemical compound that features a pyran ring structure Pyrans are heterocyclic compounds containing an oxygen atom and are known for their stability and reactivity
Méthodes De Préparation
The synthesis of 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride typically involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity.
Analyse Des Réactions Chimiques
1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.
Applications De Recherche Scientifique
1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including biologically active compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Industry: It is employed in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyran ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride include:
Nerol oxide: Known for its use in organic synthesis and as a fragrance component.
Neryl oxide: Similar in structure and used in the synthesis of biologically active compounds.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Another pyran derivative with applications in organic synthesis.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(6-methyl-2,5-dihydropyran-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(6-8)4-2-3-5-9-7;/h2-3H,4-6,8H2,1H3;1H |
Clé InChI |
SZNSJFHHSDJTQX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CCO1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)









![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)
